METHYL 2-[5-METHYL-7-OXO-2-(PHENOXYMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE
Overview
Description
Methyl [5-methyl-7-oxo-2-(phenoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate is a complex organic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a triazolo[1,5-a]pyrimidine core, makes it a subject of interest for researchers exploring new therapeutic agents.
Preparation Methods
The synthesis of METHYL 2-[5-METHYL-7-OXO-2-(PHENOXYMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate hydrazine derivatives with formylated compounds, followed by esterification reactions. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Methyl [5-methyl-7-oxo-2-(phenoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced triazolopyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the phenoxymethyl group, where nucleophiles such as amines or thiols replace the phenoxy group, forming new derivatives
Scientific Research Applications
Methyl [5-methyl-7-oxo-2-(phenoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an inhibitor of cyclin-dependent kinase 2 (CDK2), making it a promising candidate for cancer treatment.
Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial and fungal strains, indicating its potential as an antimicrobial agent.
Biological Studies: The compound is used in biochemical assays to study enzyme inhibition and protein interactions, contributing to the understanding of cellular processes and disease mechanisms.
Mechanism of Action
The mechanism of action of METHYL 2-[5-METHYL-7-OXO-2-(PHENOXYMETHYL)-4H,7H-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDIN-6-YL]ACETATE involves its interaction with specific molecular targets, such as CDK2. By binding to the active site of CDK2, the compound inhibits its activity, leading to cell cycle arrest and apoptosis in cancer cells. This selective inhibition of CDK2 is crucial for its potential therapeutic effects .
Comparison with Similar Compounds
Methyl [5-methyl-7-oxo-2-(phenoxymethyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate can be compared with other triazolopyrimidine derivatives, such as:
Pyrazolo[3,4-d]pyrimidine: Another class of compounds with similar biological activities, but differing in the core structure and substitution patterns.
1,2,4-Triazole Derivatives: These compounds share the triazole ring but differ in their overall structure and functional groups, leading to variations in their biological activities.
Properties
IUPAC Name |
methyl 2-[5-methyl-7-oxo-2-(phenoxymethyl)-1H-[1,2,4]triazolo[1,5-a]pyrimidin-6-yl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4/c1-10-12(8-14(21)23-2)15(22)20-16(17-10)18-13(19-20)9-24-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3,(H,17,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTBWEKVQYAHHAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N2C(=N1)N=C(N2)COC3=CC=CC=C3)CC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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